molecular formula C23H16FN3O6 B2646754 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1396863-95-8

1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2646754
CAS No.: 1396863-95-8
M. Wt: 449.394
InChI Key: LPDOYZGQTFOCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H16FN3O6 and its molecular weight is 449.394. The purity is usually 95%.
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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Application

The synthesis and structural analysis of pyridine- and oxadiazole-containing compounds have been found to significantly improve the efficiency of organic light-emitting diodes (OLEDs). Changsheng Wang et al. (2001) explored a bis(1,3,4-oxadiazole) system known as PDPyDP, which, when used in LEDs with poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive material, demonstrated considerable efficiency improvements over single-layer devices. This research underscores the potential of such compounds in enhancing electron injection and overall device performance in OLED technologies (Wang et al., 2001).

Antimicrobial and Antitubercular Activity

Compounds with structural motifs similar to the query, especially those incorporating oxadiazole and pyridine units, have shown promising antimicrobial and antitubercular activities. N. Desai et al. (2016) synthesized a series of compounds for their in vitro antimicrobial activity, finding that certain derivatives exhibited significant antibacterial and antifungal properties. These findings highlight the potential of such compounds in developing new therapeutic agents for treating microbial infections (Desai et al., 2016).

Ramesh M. Shingare et al. (2018) evaluated a series of isoxazole clubbed 1,3,4-oxadiazole derivatives for their antimicrobial and antitubercular activities. Some compounds demonstrated good antibacterial activity against common pathogens and acted as active antitubercular agents, further supported by molecular docking to understand the mode of inhibition of the MurD ligase enzyme (Shingare et al., 2018).

Anticancer Potential

The exploration of oxadiazole derivatives in the context of anticancer research has also been documented. A study on the synthesis, biological evaluation, and docking of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs by N. Desai et al. (2016) and similar works suggests that compounds with such moieties might possess anticancer activities, offering a pathway to novel cancer treatments (Desai et al., 2016).

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O6/c1-30-18-5-3-14(8-16(18)24)22-25-23(33-26-22)15-4-7-21(29)27(10-15)11-17(28)13-2-6-19-20(9-13)32-12-31-19/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDOYZGQTFOCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)C4=CC5=C(C=C4)OCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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